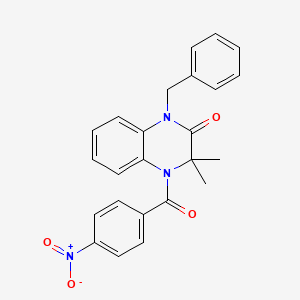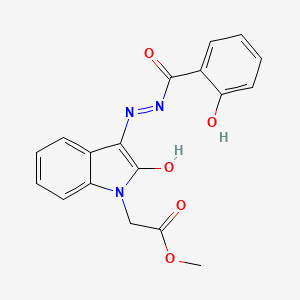
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is a complex organic compound with the molecular formula C24H21N3O4 This compound is characterized by its quinoxaline core, which is substituted with a benzyl group, two methyl groups, and a nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethylquinoxalin-2-one with benzyl chloride in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in 1-Benzyl-3,3-dimethyl-4-(4-aminobenzoyl)quinoxalin-2-one.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core may also interact with enzymes or receptors, modulating their activity and resulting in specific pharmacological outcomes.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3,3-dimethyl-4-piperidinamine
- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
- 1-Benzyl-3,3-dimethylpiperidin-4-one
Comparison: 1-Benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitrobenzoyl group. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the nitro group can significantly influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications.
Propriétés
Numéro CAS |
6036-43-7 |
|---|---|
Formule moléculaire |
C24H21N3O4 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-benzyl-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one |
InChI |
InChI=1S/C24H21N3O4/c1-24(2)23(29)25(16-17-8-4-3-5-9-17)20-10-6-7-11-21(20)26(24)22(28)18-12-14-19(15-13-18)27(30)31/h3-15H,16H2,1-2H3 |
Clé InChI |
KMSDVSABLBWJJP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677762.png)
![(5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677770.png)

![4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11677780.png)
![3-[(Propoxycarbonyl)amino]benzoic acid](/img/structure/B11677783.png)
![2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11677791.png)
![6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11677796.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677811.png)

![1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11677840.png)
![N-(3-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11677841.png)
![3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11677842.png)

![5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11677848.png)
